molecular formula C8H16N2O4Pt B12354666 Trans-l-diaminocyclohexane oxalatoplatinum

Trans-l-diaminocyclohexane oxalatoplatinum

Cat. No.: B12354666
M. Wt: 399.31 g/mol
InChI Key: OGAPHRMCCQCJOE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-l-diaminocyclohexane oxalatoplatinum involves the reaction of oxalic acid with trans-l-diaminocyclohexane platinum(II) dichloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired oxalate complex .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The production process is optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Trans-l-diaminocyclohexane oxalatoplatinum undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, water, and various organic ligands. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions result in the formation of trans-l-diaminocyclohexane platinum(II) chloride .

Mechanism of Action

The mechanism of action of trans-l-diaminocyclohexane oxalatoplatinum involves the formation of platinum-DNA adducts, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The compound primarily targets rapidly dividing cells, making it effective against various types of cancer . The diaminocyclohexane ligand enhances the drug’s ability to evade DNA repair mechanisms, contributing to its efficacy .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H16N2O4Pt

Molecular Weight

399.31 g/mol

IUPAC Name

cyclohexane-1,2-diamine;oxalic acid;platinum

InChI

InChI=1S/C6H14N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-6H,1-4,7-8H2;(H,3,4)(H,5,6);

InChI Key

OGAPHRMCCQCJOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)N.C(=O)(C(=O)O)O.[Pt]

Origin of Product

United States

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